Mesityl 2,4,6-trimethylbenzenesulfonate
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Overview
Description
Mesityl 2,4,6-trimethylbenzenesulfonate is an organic compound with the chemical formula C18H22O3S. It is a derivative of mesitylene, where the sulfonate group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Mechanism of Action
Target of Action
Mesityl 2,4,6-trimethylbenzenesulfonate (also known as 2-[(Aminooxy)sulfonyl]-1,3,5-trimethylbenzene or MSH) is primarily used as an aminating agent . Its main targets are compounds with electron-deficient nitrogen heterocyclic groups .
Mode of Action
MSH interacts with its targets through a process known as amination . This involves the introduction of an amino group into the target molecule, thereby altering its chemical structure and properties .
Biochemical Pathways
The primary biochemical pathway affected by MSH is the amination of nitrogen heterocyclic compounds . This reaction is crucial in the synthesis of new nitrogen heterocyclic energetic materials .
Result of Action
The amination of nitrogen heterocyclic compounds by MSH leads to the formation of new nitrogen heterocyclic energetic materials . These materials have potential applications in various fields, including the production of high-performance explosives and propellants .
Action Environment
The action of MSH can be influenced by various environmental factors. For instance, the amination reaction it catalyzes is typically carried out under controlled temperature conditions . Additionally, the solvent used in the reaction can also impact the efficiency and outcome of the amination process .
Biochemical Analysis
Cellular Effects
Its influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, remains to be explored .
Molecular Mechanism
It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mesityl 2,4,6-trimethylbenzenesulfonate can be synthesized through several methods. One common method involves the reaction of mesitylene with sulfur trioxide to form mesitylene sulfonic acid, which is then esterified with methanol to produce this compound . Another method involves the use of mesitylene and chlorosulfonic acid, followed by neutralization with a base .
Industrial Production Methods
In industrial settings, this compound is typically produced through large-scale sulfonation processes. These processes involve the controlled reaction of mesitylene with sulfur trioxide or chlorosulfonic acid, followed by purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Mesityl 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form mesitylene sulfonic acid.
Reduction: Reduction reactions can convert it back to mesitylene.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and manganese dioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Mesitylene sulfonic acid.
Reduction: Mesitylene.
Substitution: Various substituted mesitylene derivatives depending on the nucleophile used.
Scientific Research Applications
Mesityl 2,4,6-trimethylbenzenesulfonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Mesitylene: A precursor to mesityl 2,4,6-trimethylbenzenesulfonate, known for its aromatic properties.
Trimesic Acid: An oxidation product of mesitylene, used in the synthesis of coordination polymers.
Mesityl Bromide: A brominated derivative of mesitylene, used in organic synthesis.
Uniqueness
This compound is unique due to its sulfonate group, which imparts distinct chemical reactivity and makes it valuable in various synthetic and industrial applications. Its ability to undergo multiple types of chemical reactions and its applications in diverse fields highlight its versatility and importance .
Properties
IUPAC Name |
(2,4,6-trimethylphenyl) 2,4,6-trimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3S/c1-11-7-13(3)17(14(4)8-11)21-22(19,20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKAYMBXVDFTLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OS(=O)(=O)C2=C(C=C(C=C2C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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